Cyproterone (acetate)

Description

Testicular Pathway Suppression

LH reduction decreases testicular steroidogenesis, lowering serum testosterone by 50–70%. Residual testicular androgens are further neutralized by AR antagonism in peripheral tissues.

Adrenal Steroidogenesis Modulation

In adrenal cells, cyproterone acetate inhibits 21-hydroxylase (CYP21A2) at concentrations ≥2 μg/mL, causing cortisol precursor accumulation (17-hydroxyprogesterone ↑350%) and shunting substrates toward adrenal androgen synthesis (dehydroepiandrosterone ↑210%). However, these effects are counterbalanced by:

- Global AR blockade , neutralizing adrenal-derived androgens

- CYP3A4 induction , accelerating androgen metabolism

Table 2: Contrasting Effects on Adrenal and Testicular Androgen Pathways

Properties

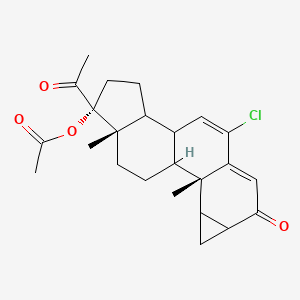

Molecular Formula |

C24H29ClO4 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

[(2S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14?,15?,16?,17?,18?,22-,23-,24-/m0/s1 |

InChI Key |

UWFYSQMTEOIJJG-JYAHAFDQSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyproterone acetate is synthesized through a series of chemical reactions starting from steroidal precursorsThe final product is obtained by acetylation of the hydroxyl group .

Industrial Production Methods: In industrial settings, cyproterone acetate is produced by combining cyproterone acetate micro powder particles with fillers, disintegrating agents, lubricants, flow aids, and adhesives. This mixture is processed to enhance the bioavailability of the compound .

Chemical Reactions Analysis

Flow Chemistry Approach

A 2025 study demonstrated a 10-step chemo-biocatalytic continuous-flow synthesis starting from 4-androstene-3,17-dione (11 ) :

-

Δ¹-Dehydrogenation : Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) catalyzes A-ring dehydrogenation .

-

Mukaiyama hydration : Co-catalyzed hydration of 9 forms the chiral C17 α-OH group (99% stereoselectivity) .

-

Corey-Chaykovsky cyclopropanation : Rapid cyclopropanation of 7 with trimethylsulfoxonium iodide (TMSOI) and MeONa in DMF at 100°C for 10 min (81% yield) .

Δ¹-Dehydrogenation

Reaction : Introduction of a C1–C2 double bond in the A-ring.

Conditions : ReM2-catalyzed biotransformation under continuous flow .

Outcome : 98% conversion at 37°C with 2-hour residence time .

Mukaiyama Hydration

Reaction : Hydration of 9 to form the C17 α-OH group.

Conditions : Co(acac)₂ catalyst, 60°C, 30 min residence time .

Outcome : 99% stereoselectivity and 85% isolated yield .

Corey-Chaykovsky Cyclopropanation

Reaction : Cyclopropane ring formation via TMSOI and MeONa.

Conditions : 100°C, 10 min residence time in DMF .

Outcome : 98% conversion, 81% isolated yield .

Epoxide Ring-Opening and Chlorination

Reaction : Conversion of 14 to 5 via DMA·HCl-mediated cascade.

Conditions : 180°C, 16.0 bar, 35 min residence time .

Outcome : 98% yield of 5 after dehydration and deprotection .

Metabolic Reactions

Cyproterone acetate undergoes hepatic metabolism primarily via CYP3A4 :

-

Hydroxylation : Forms 15β-hydroxycyproterone acetate (active metabolite with antiandrogen activity) .

-

Hydrolysis : Minor pathway yielding cyproterone (weak antiandrogen) .

Table 1: Metabolic Pathways of Cyproterone Acetate

| Enzyme | Reaction | Metabolite | Activity Relative to CPA |

|---|---|---|---|

| CYP3A4 | 15β-hydroxylation | 15β-OH-CPA | 100% antiandrogen, 10% progestogen |

| Esterases | Hydrolysis | Cyproterone | 33% antiandrogen |

Research Advancements

-

Flow Chemistry : Integration of biocatalysis and chemocatalysis reduced intermediate purification, achieving a 127.4 mg/h production rate .

-

Environmental Impact : Solvent compatibility and minimal side-product formation enhanced sustainability .

-

Scalability : Demonstrated stability over 5 hours, indicating industrial viability .

Scientific Research Applications

Cyproterone acetate (CPA) is a steroidal anti-androgen with applications in androgen deprivation therapy . It is also used in combination with ethinylestradiol for treating acne related to androgen . CPA functions as both a progestogen and an antiandrogen .

Scientific Research Applications of Cyproterone Acetate

- AhR Disruptor Studies: Cyproterone acetate has been identified as a disruptor of the aryl hydrocarbon receptor (AhR) . Studies show that CPA can act as an AhR agonist in mouse cells, inducing CYP1A1 mRNA and protein expression in a time- and dose-dependent manner . Conversely, in human cells, CPA acts as an AhR antagonist, suppressing CYP1A1 mRNA expression and reversing the actions of endogenous AhR ligands . This differential function highlights species-specific effects, making it a valuable compound for studying AhR activity in different biological contexts .

- Meningioma Risk Assessment: Research indicates a strong dose-effect relationship between cyproterone acetate use and the risk of intracranial meningiomas . A study using data from the French administrative health care database (SNDS) found that the risk of meningioma increases with higher cumulative doses of CPA . Meningiomas located in the anterior and middle skull base appeared to be specific to CPA .

- Hepatotoxicity Research: Cyproterone acetate has been associated with hepatotoxic reactions, including severe hepatitis . Case studies report instances of drug-induced hepatotoxicity during CPA treatment, characterized by rapid evolution of cirrhosis . These findings contribute to understanding the potential liver-related side effects of CPA and the importance of monitoring liver function in patients undergoing CPA therapy .

- Acne Treatment Studies: Topical application of cyproterone acetate has been explored as a treatment for acne in women . Research suggests that topical CPA is as effective as oral treatments for acne .

Cyproterone Acetate Effects on CYP1A1 mRNA Expression

Cyproterone acetate affects CYP1A1 mRNA expression differently in mouse and human cells :

- Mouse Cells: CPA induces CYP1A1 mRNA and protein expression in mouse Hepa-1c1c7 cells in a time- and dose-dependent manner . CYP1A1 mRNA expression is detectable after one hour of treatment, reaching a maximum level at three hours .

- Human Cells: CPA suppresses CYP1A1 mRNA expression in human HepG2 and MCF7 cells in a time- and dose-dependent manner . The maximal suppression of CYP1A1 mRNA expression is detected at 6–8 hours of treatment .

Case Studies Involving Cyproterone Acetate

- Severe Hepatitis: A case study reported a male patient who developed severe drug-induced hepatotoxicity during CPA treatment, which manifested as sub-acute hepatitis and rapid cirrhosis evolution .

- Hepatic Failure: A patient with metastatic prostate cancer developed CPA-induced hepatic failure, initially presenting as bilirubinuria .

- Meningioma Development: Analysis of women using high-dose CPA identified 463 cases of meningioma among 123,997 participants, with a risk of 383 per 100,000 person-years in the highest exposure group . Meningiomas located in the anterior skull base and medial third of the middle skull base were specific to CPA .

- Meningioma Regression: A case series of 12 patients showed growth stabilization and regression of meningiomas after discontinuation of cyproterone acetate .

Mechanism of Action

Cyproterone acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action suppresses the effects of androgens on target tissues. Additionally, cyproterone acetate has progestational properties, which contribute to its antigonadotropic effects by reducing luteinizing hormone levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative Overview Table

Cyproterone Acetate vs. Leuprolide Acetate

In transgender women receiving GAHT, CPA (50 mg/day) and leuprolide (3.75 mg/month) combined with estradiol showed equivalent efficacy in suppressing testosterone and gonadotropins over 12 months. However, CPA uniquely reduced LDL cholesterol but had mixed effects on HDL, while leuprolide avoided CPA’s hepatotoxicity and cardiovascular risks .

Cyproterone Acetate vs. Spironolactone

CPA and spironolactone are both AR antagonists, but CPA’s progestogenic activity enhances LDL reduction, whereas spironolactone increases HDL-cholesterol . In idiopathic hirsutism, spironolactone maintained lower Ferriman-Gallwey scores (6.74 vs. 7.92 for CPA) at 1 year, suggesting longer-term efficacy . CPA’s dual mechanism enables faster testosterone suppression, but its hepatotoxicity and cardiovascular risks necessitate vigilant monitoring .

Cyproterone Acetate vs. Flutamide

CPA demonstrated superior potency in mammalian models, achieving comparable androgen suppression at lower doses (1–10 µg/L in fish vs. 200 µg/L for flutamide) . In prostate cancer, CPA’s progestogenic activity reduced tumor flare risk compared to flutamide, but both require liver function monitoring .

Cyproterone Acetate vs. 5α-Reductase Inhibitors (Finasteride)

In hirsutism, finasteride (Ferriman-Gallwey score: 9.08) was less effective than CPA or spironolactone . CPA’s AR blockade provides broader androgen suppression, making it preferable for severe hyperandrogenism.

Cyproterone Acetate vs. Other Progestins (Dienogest, Chlormadinone)

CPA is the most potent antiandrogenic progestin, outperforming dienogest, chlormadinone acetate, and nomegestrol in AR affinity . Its progestogenic effects synergize with estrogen in GAHT but may blunt estrogen’s cardioprotective benefits in menopausal therapy .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.